5-碘基邻苯二甲酸二甲酯

描述

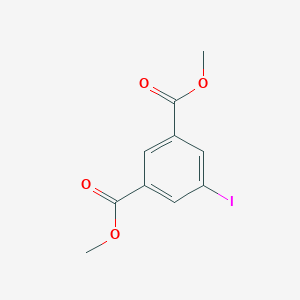

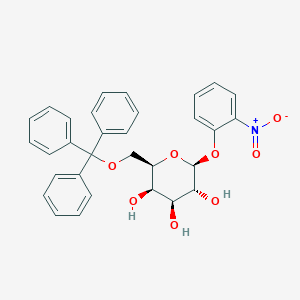

Dimethyl 5-iodoisophthalate is a chemical compound with the linear formula C10H9IO4 . It has a molecular weight of 320.085 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of Dimethyl 5-iodoisophthalate involves a reaction where dimethyl 5-iodoisophthalate (500 mg, 1.56 mmol, 1.0 eq) in MeOH (20 mL) was added to an aqueous 1 M NaOH solution (4.69 mL, 4.69 mmol,3.0 eq). After stirring at 40 °C temperature for 18 h, the brown suspension was diluted with water (10mL) and acidified to pH 3 with aqueous 1M HCl solution .Molecular Structure Analysis

The molecular structure of Dimethyl 5-iodoisophthalate is represented by the formula C10H9IO4 . More details about its structure can be found in the references .Physical And Chemical Properties Analysis

Dimethyl 5-iodoisophthalate has a density of 1.7±0.1 g/cm3, a boiling point of 367.7±32.0 °C at 760 mmHg, and a flash point of 176.2±25.1 °C . It has a molar refractivity of 62.7±0.3 cm3, and a molar volume of 187.3±3.0 cm3 .科学研究应用

Crystal Structure Analysis

Dimethyl 5-iodoisophthalate is used in the study of crystal structures . The compound crystallizes in the orthorhombic space group Pna21 with one molecule in the asymmetric unit . The molecule adopts a twisted conformation with the mean planes defined by the methyl carboxylate moieties inclined at angles of 12.6 (2) and 6.0 (2) with respect to the plane of the benzene ring .

Supramolecular Crystal Engineering

This compound plays a key role in the design of solid porous framework materials, an important topic in the field of supramolecular crystal engineering . It acts as a linker molecule featuring a geometrically rigid structure frequently being of linear, trigonal or tetrahedral shape and having carboxylic acid functions as terminal groups .

Synthesis of Linker Molecules

In the synthesis of linker molecules, Dimethyl 5-iodoisophthalate and its derivatives are much used intermediates . These compounds are not only synthetically significant but also show interesting structures in the crystalline state .

Proteomics Research

Dimethyl 5-iodoisophthalate is a dicarboxyl iodobenzene compound used for proteomics research . It’s used in research settings and is not intended for diagnostic or therapeutic use .

Multi-modal Labeling

Dimethyl 5-iodoisophthalate is used for succinimidyl 3-iodobenzoate (SIB) with DOTA as a prosthetic group for multi-modal labeling . This enhances tumor uptake of radiolabelled monoclonal antibodies (mAbs) .

Chemical Manufacturing

Dimethyl 5-iodoisophthalate is used in the chemical industry for the manufacturing of various chemical products . It’s available for purchase from various chemical suppliers .

安全和危害

When handling Dimethyl 5-iodoisophthalate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing should be worn .

作用机制

Target of Action

This compound is often used in research settings, and its specific biological targets may vary depending on the context of the experiment .

Mode of Action

It’s known that the compound can interact with various biological molecules, potentially leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dimethyl 5-iodoisophthalate is currently limited . The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .

Result of Action

It’s known that the compound is used for succinimidyl 3-iodobenzoate (SIB) with DOTA as a prosthetic group for multi-modal labeling enhancing tumor uptake of radiolabelled monoclonal antibodies (mAbs) .

Action Environment

The action, efficacy, and stability of Dimethyl 5-iodoisophthalate can be influenced by various environmental factors . For instance, the compound is stable under normal conditions, but it can decompose under high temperature or fire, releasing toxic gases . Therefore, it should be stored in a closed container, away from fire sources and oxidants, and out of reach of children and animals .

属性

IUPAC Name |

dimethyl 5-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAONVDUSXRXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374396 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-iodoisophthalate | |

CAS RN |

51839-15-7 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51839-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of dimethyl 5-iodoisophthalate influence its crystal packing?

A1: In the crystal structure of dimethyl 5-iodoisophthalate, the methyl carboxylate moieties are tilted with respect to the central benzene ring []. This conformation allows for the formation of C—H⋯I hydrogen bonds between adjacent molecules, contributing to a three-dimensional supramolecular network. Additionally, I⋯O interactions further stabilize the crystal packing [].

Q2: How does the presence of the iodine atom in dimethyl 5-iodoisophthalate affect its solid-state interactions compared to its ethynyl analogue?

A2: The iodine atom in dimethyl 5-iodoisophthalate enables C—H⋯I hydrogen bonding, which is absent in the ethynyl analogue, dimethyl 5-ethynylisophthalate []. This difference in intermolecular interactions leads to a three-dimensional supramolecular aggregation in the iodo derivative, compared to a two-dimensional arrangement in the ethynyl derivative, which primarily relies on C—H⋯O hydrogen bonds and π–π interactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

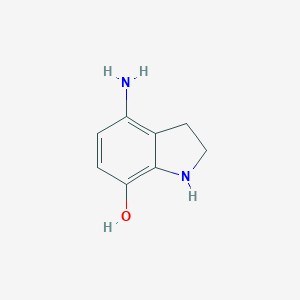

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

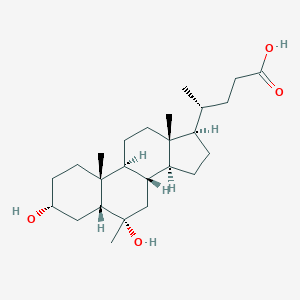

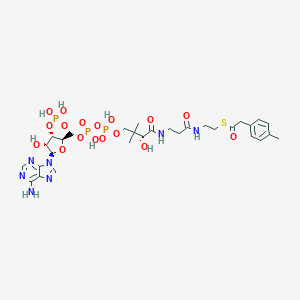

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

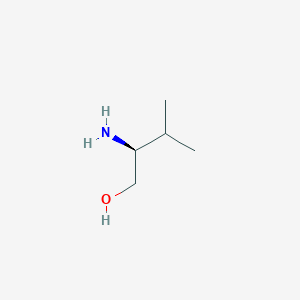

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

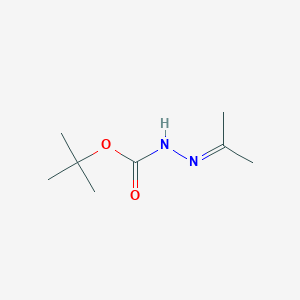

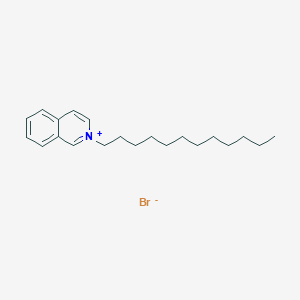

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)